molecular formula C12H12BrF3O4 B15332697 Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate

Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate

Cat. No.: B15332697
M. Wt: 357.12 g/mol
InChI Key: HDMKLZIKYMYOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate (CAS: 2807470-84-2) is a brominated aromatic compound featuring a trifluoromethoxy substituent and a hydroxypropanoate ester moiety. Its molecular formula is C₁₂H₁₂BrF₃O₄, with a molecular weight of 357.13 g/mol. The compound’s structure includes a 2-bromo-4-(trifluoromethoxy)phenyl group attached to a 3-hydroxypropanoate backbone, which contributes to its unique physicochemical properties.

Properties

Molecular Formula

C12H12BrF3O4

Molecular Weight

357.12 g/mol

IUPAC Name

ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O4/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)20-12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

HDMKLZIKYMYOGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)OC(F)(F)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the bromination of the corresponding phenol derivative followed by trifluoromethylation and esterification. The reaction conditions often require the use of strong brominating agents, trifluoromethylating reagents, and esterification catalysts under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Safety measures are strictly adhered to due to the hazardous nature of some reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carboxylic acid.

  • Reduction: The bromo group can be reduced to a hydrogen atom.

  • Substitution: The trifluoromethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-carboxylate.

  • Reduction: Ethyl 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group, in particular, can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

The trifluoromethoxy group (CF₃O) in the target compound is less electron-withdrawing than the trifluoromethyl (CF₃) group in , altering electrophilic aromatic substitution rates .

Functional Group Impact: The 3-hydroxypropanoate moiety in the target compound and enhances hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the non-hydroxylated propanoate in .

Safety and Handling :

  • Only the target compound has documented hazards (skin/eye/respiratory irritation), suggesting stricter handling protocols compared to analogues .

Biological Activity

Ethyl 3-[2-bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate, with the CAS number 2734779-14-5, is a compound of significant interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and biological effects based on diverse sources.

  • Molecular Formula : C12H12BrF3O4
  • Molecular Weight : 329.07 g/mol
  • Appearance : This compound can exist in solid or liquid forms depending on its state during synthesis and storage conditions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several key factors:

  • Electron-Withdrawing Effects : The trifluoromethoxy group enhances the compound's metabolic stability and lipid solubility, promoting better membrane permeability. This is crucial for its interaction with biological targets .
  • Halogen Bonding : The presence of bromine and trifluoromethyl groups contributes to increased interactions with protein targets through halogen bonding, which may enhance the compound's efficacy against various biological pathways .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound is hypothesized to possess similar activities due to its electron-withdrawing groups, which stabilize free radicals .

Enzyme Inhibition

The compound has been evaluated for its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies suggest that derivatives of similar compounds show moderate inhibition against these enzymes, which are vital in neurodegenerative diseases like Alzheimer's .

Cytotoxicity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes through enzyme inhibition and oxidative stress induction .

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit dual inhibitory effects against AChE and BChE, with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific structural modifications made to the phenyl ring .
  • Molecular Docking Studies : Computational studies using molecular docking have shown favorable interactions between this compound and target enzymes. These studies highlight the importance of structural features such as halogen atoms in enhancing binding affinity and specificity towards biological targets .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
Enzyme InhibitionModerate AChE/BChE inhibition (IC50 range: 5.4 - 24.3 μM)
CytotoxicityEffective against certain cancer cell lines

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Answer: Systematic substitution at the phenyl ring (e.g., NO₂, CH₃) identifies pharmacophores. QSAR models (e.g., CoMFA) correlate substituent Hammett constants (σ) with bioactivity. For example, electron-withdrawing groups (σ > 0.5) at the 4-position enhance COX-2 inhibition by stabilizing the deprotonated hydroxypropanoate group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.